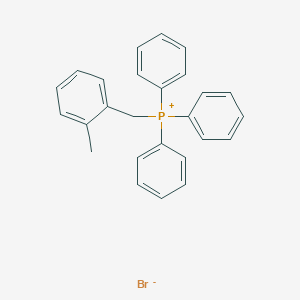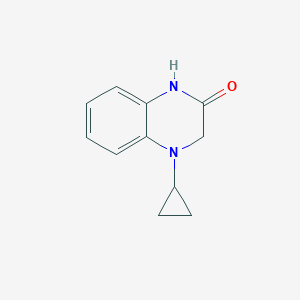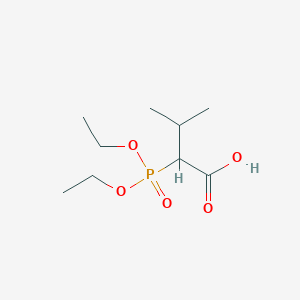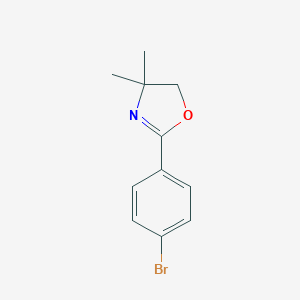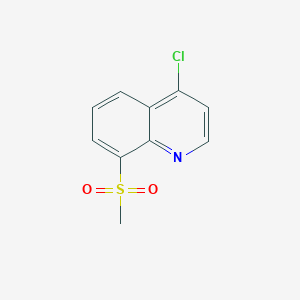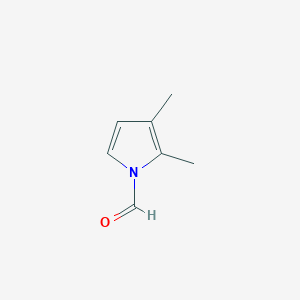
2,3-Dimethylpyrrole-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is a heterocyclic organic compound with a pyrrole ring substituted with two methyl groups at the 2 and 3 positions and an aldehyde group at the 1 position
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- can be synthesized through several methods. One common approach involves the condensation of 2,3-dimethylpyrrole with formylating agents under controlled conditions. For instance, the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), can be employed to introduce the formyl group at the 1 position of the pyrrole ring .
Industrial Production Methods: Industrial production of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions: 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3)
Major Products:
Oxidation: 2,3-dimethyl-1H-pyrrole-1-carboxylic acid
Reduction: 2,3-dimethyl-1H-pyrrole-1-methanol
Substitution: Various substituted pyrrole derivatives depending on the reagent used
科学的研究の応用
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as conductive polymers and dyes
作用機序
The mechanism of action of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. Additionally, the pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
類似化合物との比較
1H-Pyrrole-2-carboxaldehyde: Similar structure but with the aldehyde group at the 2 position.
1H-Pyrrole-3-carboxaldehyde: Similar structure but with the aldehyde group at the 3 position.
2,3-Dimethylpyrrole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness: 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is unique due to the presence of both the aldehyde group and the two methyl groups on the pyrrole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
特性
CAS番号 |
124647-55-8 |
|---|---|
分子式 |
C7H9NO |
分子量 |
123.15 g/mol |
IUPAC名 |
2,3-dimethylpyrrole-1-carbaldehyde |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-8(5-9)7(6)2/h3-5H,1-2H3 |
InChIキー |
UCKNZPTWBDNSQH-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C=C1)C=O)C |
正規SMILES |
CC1=C(N(C=C1)C=O)C |
同義語 |
1H-Pyrrole-1-carboxaldehyde,2,3-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


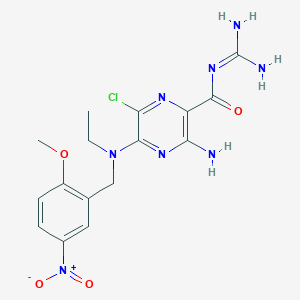
![(1R,6S)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B48126.png)
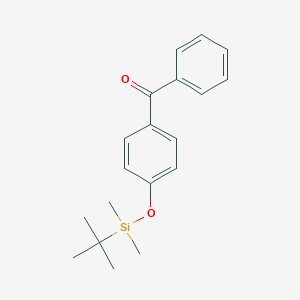
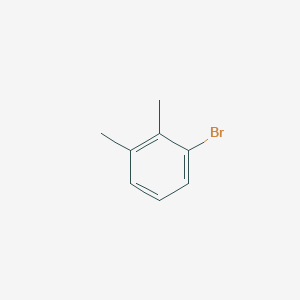
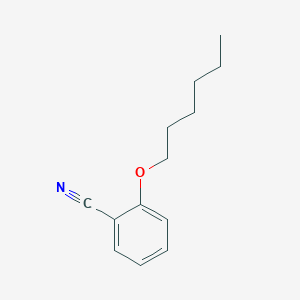
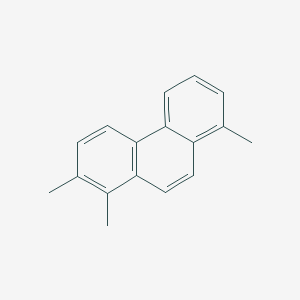
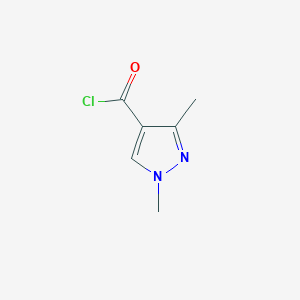
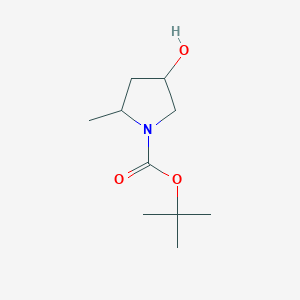
![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)
